SHP2 Allosteric Inhibition: IACS-15414 (3S,4S Stereoisomer Scaffold) Versus Pyrazolopyrimidinone Series
The 2-oxa-8-azaspiro[4.5]decane scaffold, when incorporated as the (3S,4S)-4-amino-3-methyl substituted variant in IACS-15414, demonstrates superior oral bioavailability and hERG safety profile compared to earlier pyrazolopyrimidinone and pyrazolopyrazine SHP2 inhibitor series. The final compound IACS-15414 achieved no hERG liability up to 100 μM, whereas the pyrazolopyrazine series exhibited a narrow hERG window that limited development [1]. This represents a critical differentiation for procurement of the correct stereochemical scaffold.
| Evidence Dimension | hERG liability (IC50) and oral PK profile |
|---|---|
| Target Compound Data | No hERG inhibition up to 100 μM; excellent PK across species; potent tumor growth suppression in RTK-activated and KRASmut xenograft models |
| Comparator Or Baseline | Pyrazolopyrimidinone series: excellent potency but suboptimal in vivo PK; Pyrazolopyrazine series: excellent PK but narrow hERG window |
| Quantified Difference | hERG window: no liability up to 100 μM (IACS-15414) vs. narrow window (comparator series) |
| Conditions | hERG assay; in vivo PK studies across species; RTK-activated and KRASmut xenograft mouse models |
Why This Matters
The specific stereochemistry and scaffold confer a favorable balance of potency, oral bioavailability, and cardiac safety, making this building block essential for developing clinically viable SHP2 inhibitors.
- [1] Czako, B., Sun, Y., McAfoos, T., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(20), 15141–15169. View Source
